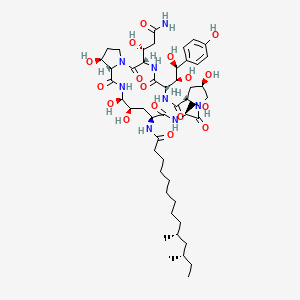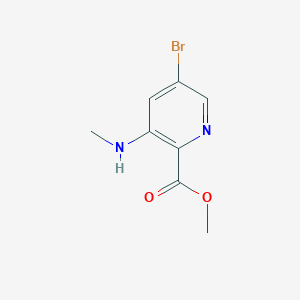
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is a chemical compound characterized by its unique structure, which includes a chloro group and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of hexafluoroacetone and a chlorinated precursor in the presence of a base. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-3-penten-2-one derivatives, while substitution reactions can produce a variety of substituted pentenones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-4-Bromo-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- (3Z)-4-Iodo-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- (3Z)-4-Methyl-1,1,1,5,5,5-hexafluoro-3-penten-2-one
Uniqueness
Compared to similar compounds, (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The combination of chlorine and fluorine atoms provides distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C5HClF6O |
|---|---|
Poids moléculaire |
226.50 g/mol |
Nom IUPAC |
(Z)-4-chloro-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/C5HClF6O/c6-2(4(7,8)9)1-3(13)5(10,11)12/h1H/b2-1- |
Clé InChI |
GZANGQWIEMJYJN-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(F)(F)F)\Cl)\C(=O)C(F)(F)F |
SMILES canonique |
C(=C(C(F)(F)F)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)





